Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate: is a synthetic organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCl2.
Introduction of the Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the propan-2-yl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The dichlorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the benzofuran core.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the benzofuran core.
Industry: Utilized in the development of new materials and as a chemical intermediate.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran core is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . The dichlorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic effects in skin conditions.
Uniqueness
Propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of the benzofuran core and the dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C20H18Cl2O4 |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
propan-2-yl 5-[(3,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H18Cl2O4/c1-11(2)25-20(23)19-12(3)26-18-7-5-14(9-15(18)19)24-10-13-4-6-16(21)17(22)8-13/h4-9,11H,10H2,1-3H3 |
InChI Key |
KKXBUIBKRSGNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(=O)OC(C)C |
Origin of Product |
United States |
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